N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
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Overview
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a benzoxazepine ring fused with a benzamide moiety. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Characterization
A significant area of research involves the synthesis and spectroscopic analysis of novel heterocyclic compounds, including benzimidazole-tethered oxazepine hybrids. These compounds have been synthesized in good to excellent yields and characterized using spectroscopic and X-ray diffraction techniques. The study also delves into computational analyses, such as DFT studies, to understand the molecular structure, charge distribution, and potential for nonlinear optical (NLO) applications (Almansour et al., 2016).
Anticancer Evaluation
Another research focus is the design, synthesis, and evaluation of novel compounds for anticancer activities. Specific studies have synthesized and tested various derivatives for their anticancer potential against multiple cancer cell lines, revealing some compounds with moderate to excellent activity. These findings highlight the therapeutic potential of these chemical frameworks in oncology (Ravinaik et al., 2021).
Antiaminooxidase and Antitumor Properties
Research has also explored the synthesis of derivatives exhibiting pronounced antiaminooxidase and weak antitumor properties. These studies contribute to understanding the biological activity of such compounds, potentially leading to the development of new therapeutic agents (Markosyan et al., 2007).
Novel Heterocyclic Systems
The construction of new polycyclic systems containing the 1,4-benzodiazepine and isoindolinone fragments represents another research direction. Such studies involve dehydration reactions and aim to develop compounds with unique structural features for potential application in drug modification and material science (Ukhin et al., 2011).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazepine ring. The reaction conditions often include the use of solvents such as methanol or toluene and catalysts like methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-22-16-12-15(21-18(23)14-8-6-5-7-9-14)10-11-17(16)25-13-20(2,3)19(22)24/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBYCRPIGVXRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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